Dibromophakellstatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromophakellstatin is a natural product found in Stylissa massa with data available.
Scientific Research Applications
Chemical Synthesis and Biochemistry
Dibromophakellstatin, a marine-derived compound, has been a focal point in the field of synthetic chemistry due to its complex structure and potential biological activities. Feldman et al. (2007) described the biomimetic synthesis of this compound, emphasizing the Pummerer reaction as a crucial step in its chemical synthesis process. This synthesis approach sheds light on the intricate chemical pathways involved in the formation of marine alkaloids like this compound (Feldman, Skoumbourdis, & Fodor, 2007). Furthermore, Zoellinger, Mayer, & Lindel (2006) demonstrated the successful synthesis of this compound through a three-component assembly process, confirming its cytostatic activity and establishing a foundational methodology for future synthetic applications (Zoellinger, Mayer, & Lindel, 2006).
Biological and Pharmacological Studies
This compound has been extensively studied for its biological activities, particularly its antitumor properties. Lansdell et al. (2012) reported the inhibitory effects of this compound on the human 20S proteasome, suggesting a potential mechanism underlying its cytotoxic and immunosuppressive properties. This discovery is critical in understanding the therapeutic potential of this compound in cancer treatment and immune system modulation (Lansdell et al., 2012). Additionally, Zoellinger, Kelter, Fiebig, & Lindel (2007) highlighted the selective antitumor activity of this compound in vitro, particularly against ovarian and glioblastoma cancer cell lines. Their research pointed out the distinct selectivity profile of this compound, hinting at a unique mechanism of action, which is fundamental for the development of targeted cancer therapies (Zoellinger, Kelter, Fiebig, & Lindel, 2007).
Advanced Chemical Analysis
Advanced chemical analysis techniques have been applied to study this compound and its derivatives. For instance, Atodiresei et al. (2007) employed quantum-chemical time-dependent density functional theory to calculate the circular dichroism spectra of this compound. This analysis is crucial for determining the absolute stereochemistry of this class of compounds and understanding the influence of different solvents on their spectral properties (Atodiresei, Zoellinger, Lindel, Fleischhauer, & Raabe, 2007).
Properties
Molecular Formula |
C11H10Br2N4O2 |
---|---|
Molecular Weight |
390.03 g/mol |
IUPAC Name |
(1R,5S)-7,8-dibromo-2,4,6,12-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-7,9-diene-3,11-dione |
InChI |
InChI=1S/C11H10Br2N4O2/c12-5-4-6-8(18)16-3-1-2-11(16)9(14-10(19)15-11)17(6)7(5)13/h4,9H,1-3H2,(H2,14,15,19)/t9-,11+/m0/s1 |
InChI Key |
QRIRJBWPCUYVPR-GXSJLCMTSA-N |
Isomeric SMILES |
C1C[C@@]23[C@@H](NC(=O)N2)N4C(=CC(=C4Br)Br)C(=O)N3C1 |
Canonical SMILES |
C1CC23C(NC(=O)N2)N4C(=CC(=C4Br)Br)C(=O)N3C1 |
Synonyms |
dibromophakellstatin rac-dibromophakellstatin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.